N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H10Cl2N2O3 and a molecular weight of 337.16 g/mol It is characterized by the presence of a fluorenyl ring substituted with chlorine and nitro groups, and an acetamide functional group
Preparation Methods
The synthesis of N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dichloro-7-nitrofluorene.
Purification: The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.
Chemical Reactions Analysis
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the fluorenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of bioactive molecules with potential anticancer and antimicrobial properties.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorenyl ring structure allows for strong binding to hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide can be compared with similar compounds such as:
N-(1,3-dichloro-9H-fluoren-2-yl)acetamide: Lacks the nitro group, resulting in different reactivity and biological activity.
N-(1,3-dichloro-7-amino-9H-fluoren-2-yl)acetamide: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.
N-(1,3-dichloro-7-methoxy-9H-fluoren-2-yl)acetamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
899-87-6 |
---|---|
Molecular Formula |
C15H10Cl2N2O3 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
N-(1,3-dichloro-7-nitro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H10Cl2N2O3/c1-7(20)18-15-13(16)6-11-10-3-2-9(19(21)22)4-8(10)5-12(11)14(15)17/h2-4,6H,5H2,1H3,(H,18,20) |
InChI Key |
CQNRIZSMYOSPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1Cl)CC3=C2C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.